Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is an organic compound with a complex structure that includes an ester functional group, a cyano group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate typically involves multi-step organic reactions. One common method includes the esterification of 8-(3-cyanophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The ester and ketone groups may also play a role in its biological activity by undergoing metabolic transformations.
Comparison with Similar Compounds
- Ethyl 3-(3-cyanophenyl)-3-oxopropanoate
- Ethyl 2-cyano-3-phenylpropanoate
- Ethyl 4-cyano-3-phenylbutanoate
Comparison: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is unique due to its longer carbon chain and the presence of both a cyano and a ketone group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 8-(3-cyanophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)11-6-4-3-5-10-16(19)15-9-7-8-14(12-15)13-18/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGYMPWFPQEZMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292400 |
Source
|
Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-66-8 |
Source
|
Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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